molecular formula C17H14N4O5S2 B1622888 Phthalylsulfamethizole CAS No. 485-24-5

Phthalylsulfamethizole

Cat. No.: B1622888
CAS No.: 485-24-5
M. Wt: 418.5 g/mol
InChI Key: IVOLPXGGYPYZOM-UHFFFAOYSA-N
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Description

Phthalylsulfamethizole is a sulfonamide antibacterial agent known for its broad-spectrum activity. It is primarily used in the treatment of bacterial infections, particularly those affecting the gastrointestinal tract. The compound’s chemical structure includes a phthalimide group linked to a sulfamethizole moiety, which contributes to its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalylsulfamethizole can be synthesized through a multi-step process involving the reaction of phthalic anhydride with sulfamethizole. The reaction typically occurs in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the phthalimide ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Phthalylsulfamethizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phthalylsulfamethizole has diverse applications in scientific research:

    Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial activity and potential use in treating bacterial infections.

    Medicine: Explored for its therapeutic potential in treating gastrointestinal infections.

    Industry: Utilized in the development of antibacterial coatings and materials.

Mechanism of Action

Phthalylsulfamethizole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and ultimately leads to cell death .

Comparison with Similar Compounds

Uniqueness: Phthalylsulfamethizole’s unique combination of the phthalimide and sulfamethizole moieties enhances its antibacterial activity and provides distinct pharmacokinetic properties compared to other sulfonamides .

Properties

CAS No.

485-24-5

Molecular Formula

C17H14N4O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24)

InChI Key

IVOLPXGGYPYZOM-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

485-24-5

Origin of Product

United States

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